17-bromoheptadec-5-enyl 2,2-dimethylpropanoate
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Overview
Description
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: is a chemical compound with the molecular formula C22H41BrO2 and a molecular weight of 417.5 g/mol It is an ester derived from propanoic acid and features a brominated heptadecene chain
Preparation Methods
The synthesis of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate typically involves the esterification of 17-bromoheptadec-5-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Chemical Reactions Analysis
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The double bond in the heptadecene chain can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of brominated compounds with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 17-bromoheptadec-5-enyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may further interact with biological pathways .
Comparison with Similar Compounds
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate: can be compared with other similar compounds such as:
17-chloroheptadec-5-enyl 2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
17-iodoheptadec-5-enyl 2,2-dimethylpropanoate: Contains an iodine atom, which may exhibit different reactivity.
17-fluoroheptadec-5-enyl 2,2-dimethylpropanoate: Features a fluorine atom, known for its high electronegativity and unique chemical behavior.
These comparisons highlight the unique properties of This compound
Properties
CAS No. |
918905-78-9 |
---|---|
Molecular Formula |
C22H41BrO2 |
Molecular Weight |
417.5 g/mol |
IUPAC Name |
17-bromoheptadec-5-enyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H41BrO2/c1-22(2,3)21(24)25-20-18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-23/h10,12H,4-9,11,13-20H2,1-3H3 |
InChI Key |
UERLTYLKDPHTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OCCCCC=CCCCCCCCCCCCBr |
Origin of Product |
United States |
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